molecular formula C21H23N5O3S B1229678 4-(1H-benzimidazol-2-ylthio)-1-[4-(4-nitrophenyl)-1-piperazinyl]-1-butanone

4-(1H-benzimidazol-2-ylthio)-1-[4-(4-nitrophenyl)-1-piperazinyl]-1-butanone

Cat. No.: B1229678
M. Wt: 425.5 g/mol
InChI Key: IMTLAJUSIIVOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-ylthio)-1-[4-(4-nitrophenyl)-1-piperazinyl]-1-butanone is a member of piperazines.

Scientific Research Applications

  • Neuroleptic Activity :A study by Sato et al. (1978) synthesized a series of compounds related to your compound of interest. They found that these compounds, including 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, exhibited potent neuroleptic activities, comparable to haloperidol, a well-known antipsychotic drug. This suggests potential applications in treating psychiatric disorders (Sato et al., 1978).

  • Binding Affinity to Neuroreceptors :In another study, Andrić et al. (2007) synthesized heterocyclic (2-nitrophenyl)piperazines, including derivatives with a benzimidazole group. These compounds exhibited a binding affinity for dopamine and serotonin receptors characteristic of atypical neuroleptics, indicating potential for use in novel antipsychotic drugs (Andrić et al., 2007).

  • Synthesis of Biologically Active Benzimidazole Compounds :Liu Ya-hu (2010) worked on synthesizing tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate as an important intermediate for the synthesis of biologically active benzimidazole compounds. This research highlights the relevance of such compounds in developing new drugs with potential therapeutic applications (Liu Ya-hu, 2010).

  • Potential in Cancer Treatment :Argentini et al. (1998) synthesized an o-carboranyl derivative of a similar compound for application in boron neutron capture therapy for cancer treatment, demonstrating the potential of these compounds in oncology (Argentini et al., 1998).

  • In Vitro Antiviral Activity Against Hepatitis C Virus :Youssif et al. (2016) synthesized new derivatives of 2-thiobenzimidazole incorporating a triazole moiety, showing in vitro activity against the hepatitis C virus (HCV), highlighting their potential in antiviral therapies (Youssif et al., 2016).

  • Antihelminthic Activity :Mavrova et al. (2006) synthesized piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids, demonstrating significant antihelminthic activity against Trichinella spiralis and Syphacia obvelata, indicating their potential in antiparasitic treatments (Mavrova et al., 2006).

  • Antihypertensive Activity :Sharma et al. (2010) synthesized benzimidazole derivatives with potential as angiotensin II receptor antagonists, showing significant antihypertensive activity. This suggests their use in treating hypertension (Sharma et al., 2010).

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C21H23N5O3S/c27-20(6-3-15-30-21-22-18-4-1-2-5-19(18)23-21)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(28)29/h1-2,4-5,7-10H,3,6,11-15H2,(H,22,23)

InChI Key

IMTLAJUSIIVOOU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCSC3=NC4=CC=CC=C4N3

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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